An In-depth Technical Guide to 1H-indazole-6-carbonitrile: Chemical Properties, Structure, and Applications in Drug Discovery
An In-depth Technical Guide to 1H-indazole-6-carbonitrile: Chemical Properties, Structure, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
1H-indazole-6-carbonitrile is a pivotal heterocyclic building block in medicinal chemistry, recognized for its versatile reactivity and significant role in the synthesis of pharmacologically active compounds. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed structural information, and established experimental protocols for its synthesis. Furthermore, it explores the application of this scaffold in drug development, particularly in the design of kinase inhibitors for oncology.
Chemical Structure and Properties
1H-indazole-6-carbonitrile is an aromatic heterocyclic compound featuring a fused benzene and pyrazole ring system, with a nitrile group substituted at the 6-position. The 1H-tautomer is the most thermodynamically stable form.[1][2]
Chemical Structure:
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IUPAC Name: 1H-indazole-6-carbonitrile[3]
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SMILES: C1=CC2=C(C=C1C#N)NN=C2[6]
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InChI: InChI=1S/C8H5N3/c9-4-6-1-2-7-5-10-11-8(7)3-6/h1-3,5H,(H,10,11)[3]
The presence of the indazole core and the reactive carbonitrile group makes it a valuable intermediate for further chemical modifications.[4][5]
Physicochemical Properties
A summary of the key physicochemical properties of 1H-indazole-6-carbonitrile is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Weight | 143.15 g/mol | [3][4][5] |
| Appearance | Off-white solid | [4] |
| Melting Point | 128-135 °C | [7] |
| Boiling Point (Predicted) | 370.3 ± 15.0 °C | [7] |
| Density (Predicted) | 1.33 ± 0.1 g/cm³ | [7] |
| XLogP3 | 1.9 | [3] |
| Topological Polar Surface Area | 52.5 Ų | [3] |
| CAS Number | 141290-59-7 | [3][4] |
Synthesis and Experimental Protocols
The synthesis of 1H-indazole derivatives can be achieved through various methods, including the cyclization of o-haloaryl N-sulfonylhydrazones, diazotization of o-alkylanilines, and from o-fluorobenzonitriles.[2][8][9] A common and effective laboratory-scale synthesis of the parent 1H-indazole scaffold involves the reaction of an appropriate aniline derivative. For 1H-indazole-6-carbonitrile, a plausible synthetic route starts from 4-amino-3-methylbenzonitrile.
Example Synthetic Protocol: Diazotization and Cyclization
This protocol describes a general method for the synthesis of 1H-indazoles from substituted anilines, which can be adapted for 1H-indazole-6-carbonitrile.
Materials and Reagents:
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4-amino-3-methylbenzonitrile (Starting Material)
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Sodium nitrite (NaNO₂)
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Hydrochloric acid (HCl) or Acetic acid
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Suitable solvent (e.g., water, ethanol)
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Reducing agent (e.g., sodium sulfite)
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Organic solvent for extraction (e.g., ethyl acetate)
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Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
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Diazotization: Dissolve the starting material, 4-amino-3-methylbenzonitrile, in an acidic solution (e.g., aqueous HCl or acetic acid) and cool the mixture to 0-5 °C in an ice bath.
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Slowly add an aqueous solution of sodium nitrite dropwise to the cooled solution while maintaining the temperature below 5 °C. Stir the mixture for a designated period (e.g., 30 minutes) to ensure complete formation of the diazonium salt.
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Reductive Cyclization: To the diazonium salt solution, slowly add a reducing agent, such as sodium sulfite, while monitoring the reaction progress. The cyclization reaction involves an intramolecular reaction where the diazonium group reacts with the adjacent methyl group to form the pyrazole ring of the indazole system.
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Work-up: After the reaction is complete, neutralize the mixture with a suitable base (e.g., sodium bicarbonate) and extract the product into an organic solvent like ethyl acetate.
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Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure 1H-indazole-6-carbonitrile.
Purity Assessment: The purity of the synthesized compound should be assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Role in Drug Discovery and Development
1H-indazole-6-carbonitrile is a key building block in pharmaceutical development, particularly in the fields of oncology and neurology.[4] The indazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a variety of biological targets with high affinity.[10][11]
Derivatives of 1H-indazole-6-carbonitrile have been investigated as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.[8][11] The nitrile group at the 6-position provides a versatile handle for introducing further chemical diversity through reactions like Suzuki-Miyaura cross-coupling, allowing for the synthesis of extensive compound libraries for structure-activity relationship (SAR) studies.[11]
Application in Kinase Inhibitor Development
Many clinically approved and investigational kinase inhibitors feature the indazole core. These compounds often target key kinases in oncogenic signaling pathways, such as:
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VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of VEGFR-2 can block angiogenesis, a critical process for tumor growth and metastasis.
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EGFR (Epidermal Growth Factor Receptor): EGFR inhibitors are effective in treating various cancers driven by EGFR mutations.[8]
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FGFRs (Fibroblast Growth Factor Receptors): Dysregulation of FGFR signaling is implicated in several cancers.[8]
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PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition is a major focus of cancer drug development.[11]
The following diagram illustrates a generalized workflow for the utilization of 1H-indazole-6-carbonitrile in the development of kinase inhibitors.
Caption: A generalized workflow illustrating the use of 1H-indazole-6-carbonitrile in drug discovery.
Signaling Pathways
While 1H-indazole-6-carbonitrile itself is primarily a synthetic intermediate, its derivatives have been shown to modulate key signaling pathways implicated in cancer. The ability to functionalize the indazole core allows for the precise targeting of the ATP-binding pocket of various kinases.
The diagram below depicts a simplified representation of the PI3K/Akt/mTOR signaling pathway, a common target for indazole-based kinase inhibitors.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by indazole-based kinase inhibitors.
Conclusion
1H-indazole-6-carbonitrile is a compound of significant interest to the scientific and drug development communities. Its well-defined chemical properties, versatile reactivity, and the established biological importance of the indazole scaffold make it a valuable starting material for the synthesis of novel therapeutic agents. The continued exploration of derivatives based on this core structure holds considerable promise for the development of new treatments for a range of diseases, most notably cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Buy 1H-indazole-6-carbonitrile | 141290-59-7 [smolecule.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 9. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
